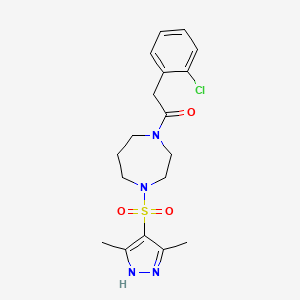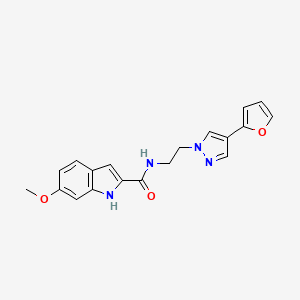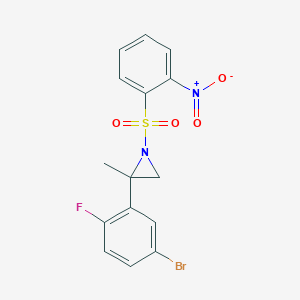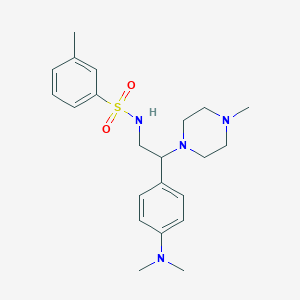![molecular formula C9H13N3O B2606526 N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]prop-2-enamide CAS No. 1697092-67-3](/img/structure/B2606526.png)
N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]prop-2-enamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). The mGluR5 receptor is a G protein-coupled receptor that is widely distributed in the central nervous system and plays an important role in various physiological and pathological processes. MPEP has been extensively studied for its potential therapeutic applications in several neurological and psychiatric disorders.
Mecanismo De Acción
N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]prop-2-enamide acts as a selective antagonist of mGluR5 receptors, which are widely distributed in the central nervous system. It binds to the receptor and prevents the activation of downstream signaling pathways, leading to a decrease in the release of glutamate, a major excitatory neurotransmitter in the brain.
Biochemical and Physiological Effects:
N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]prop-2-enamide has been shown to have several biochemical and physiological effects, including the modulation of synaptic plasticity, neuronal excitability, and neuroinflammation. It has also been shown to improve cognitive function and reduce anxiety- and depression-like behaviors in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]prop-2-enamide has several advantages for laboratory experiments, including its selectivity for mGluR5 receptors, its well-defined mechanism of action, and its availability in pure form. However, it also has some limitations, including its relatively low potency and the need for high concentrations to achieve significant effects.
Direcciones Futuras
There are several future directions for research on N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]prop-2-enamide and its potential therapeutic applications. These include the development of more potent and selective mGluR5 antagonists, the investigation of the role of mGluR5 receptors in other neurological and psychiatric disorders, and the exploration of combination therapies that target multiple receptors and signaling pathways. Additionally, the use of N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]prop-2-enamide as a tool to study the role of mGluR5 receptors in synaptic plasticity and neuronal excitability could lead to a better understanding of the underlying mechanisms of several neurological and psychiatric disorders.
Métodos De Síntesis
N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]prop-2-enamide can be synthesized using a multi-step procedure starting from 5-amino-1-methyl-1H-pyrazole. The first step involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group. The Boc-protected compound is then reacted with acryloyl chloride in the presence of a base to yield the desired product, N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]prop-2-enamide.
Aplicaciones Científicas De Investigación
N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]prop-2-enamide has been used in various scientific research studies to investigate the role of mGluR5 receptors in different physiological and pathological conditions. It has been shown to have potential therapeutic applications in several neurological and psychiatric disorders, including anxiety, depression, schizophrenia, Parkinson's disease, and addiction.
Propiedades
IUPAC Name |
N-[2-(2-methylpyrazol-3-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-3-9(13)10-6-4-8-5-7-11-12(8)2/h3,5,7H,1,4,6H2,2H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDAGDDLHBOXMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (2E)-3-[(2-aminophenyl)amino]-2-(phenylformamido)prop-2-enoate](/img/structure/B2606443.png)



![6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2606452.png)

![N-[(furan-2-yl)methyl]-3-{3-oxo-5-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2606454.png)
![4-oxo-8-phenyl-N-(4-sulfamoylphenethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2606455.png)

![Ethyl 4,4,4-trifluoro-3-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanoate](/img/structure/B2606457.png)
![1-(4-Fluorophenyl)-N-(2-{[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2606458.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2606461.png)
